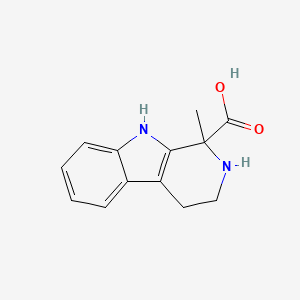

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid

Übersicht

Beschreibung

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid is a compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids that have been studied for their diverse biological activities.

Vorbereitungsmethoden

The synthesis of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid typically involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives and substituted beta-carbolines.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Recent studies have highlighted the potential of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline derivatives in combating malaria. The compound has shown promising results against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Key Findings :

- A study identified structure-activity relationships (SARs) indicating that specific modifications to the beta-carboline structure enhance antimalarial efficacy. For instance, compounds with an R-methyl group demonstrated preferential binding to active conformers necessary for inhibiting the malaria parasite effectively.

Antiproliferative Activity

The antiproliferative effects of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline derivatives have been extensively explored in cancer research. Notably, studies have assessed their activity against various cancer cell lines, including breast cancer.

Results :

- A significant study synthesized a series of these compounds and evaluated their activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that compounds with specific substitutions at the C-5 position exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds. The following table summarizes key findings from recent research:

| Compound | Modification | IC₅₀ (μM) | Cell Line |

|---|---|---|---|

| 8f | N-benzyl | 25.01 | MCF-7 |

| 9c | THβC–oxindole | 24.1 | Triple-negative breast cancer (TNBC) |

| 4h | R-methyl | 2.0 nM | P. falciparum |

Case Study 1: Antimalarial Efficacy

In a study published in Nature Communications, researchers synthesized various beta-carboline derivatives and tested their antimalarial properties. The compound with the R-methyl group showed preferential binding to the active conformer necessary for inhibiting Plasmodium falciparum, demonstrating significant potential as an antimalarial agent.

Case Study 2: Anticancer Potential

A separate investigation focused on the antiproliferative properties of tetrahydro-beta-carbolines against breast cancer cells. This study concluded that compounds with specific substitutions at the C-5 position exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Wirkmechanismus

The mechanism of action of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to interact with monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of neurotransmitters like serotonin and dopamine . This interaction is believed to contribute to its neuroprotective and potential antidepressant effects. Additionally, the compound may modulate other signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer research .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid can be compared with other beta-carboline derivatives, such as:

1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.

Norharmane: Another beta-carboline derivative with distinct pharmacological properties.

The uniqueness of this compound lies in its specific structural configuration, which influences its interaction with biological targets and its potential therapeutic applications.

Biologische Aktivität

Introduction

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid (commonly referred to as 1Me3C-THBC) is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, including antioxidative properties, neuroprotective effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

- CAS Number : 6543-83-5

The structure of 1Me3C-THBC includes a beta-carboline core, which is known for its interaction with various biological targets.

Antioxidative Activity

Research has demonstrated that 1Me3C-THBC exhibits moderate antioxidative activity. In a study evaluating its effects in the linoleic acid autooxidation system, it was found to have a synergistic effect when combined with standard antioxidants such as butylated hydroxy anisole (BHA) and alpha-tocopherol. The antioxidative activity was quantified using the ferric thiocyanate method, indicating that higher concentrations of the compound enhance its effectiveness against oxidative stress .

Neuroprotective Effects

1Me3C-THBC has been shown to possess neuroprotective properties. A study indicated that it is present in the rat brain and does not significantly increase following ethanol administration, suggesting its stability under stress conditions. The compound was found in both the cerebellum and cerebrum at concentrations of approximately 117.0 pmol/g and 46.5 pmol/g, respectively . This stability may contribute to its potential role in protecting neuronal cells from damage.

Anti-inflammatory and Cytotoxic Properties

The compound has been investigated for its anti-inflammatory effects. It has demonstrated potential cytotoxicity against various cancer cell lines. For instance, derivatives of beta-carbolines have been reported to exhibit significant cytotoxicity against human tumor cells with IC50 values in the micromolar range . In particular, studies have highlighted that certain derivatives can selectively induce cell death in tumorigenic cells without triggering apoptosis, which could lead to novel cancer therapies .

Table of Biological Activities

Case Study 1: Neuroprotection in Ethanol-Induced Damage

In a controlled study involving rats subjected to ethanol treatment, researchers measured the levels of 1Me3C-THBC before and after administration. The findings indicated that while ethanol typically induces oxidative stress, the presence of 1Me3C-THBC did not lead to increased levels of neurotoxic metabolites. This suggests a protective role against ethanol-induced neurotoxicity .

Case Study 2: Antioxidant Synergy

A comparative analysis was conducted where 1Me3C-THBC was tested alongside established antioxidants like BHT and alpha-tocopherol. Results showed that at higher concentrations, the compound enhanced the antioxidative properties of these agents significantly more than when used alone, indicating potential applications in formulations aimed at reducing oxidative damage .

Eigenschaften

IUPAC Name |

1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-13(12(16)17)11-9(6-7-14-13)8-4-2-3-5-10(8)15-11/h2-5,14-15H,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUNWGNKMNLSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCN1)C3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501158348 | |

| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501158348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6543-83-5 | |

| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6543-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-methyl-beta-carboline-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6543-83-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501158348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.